molecular formula C10H15N5O2 B1481777 5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098091-09-7

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1481777
CAS RN: 2098091-09-7
M. Wt: 237.26 g/mol
InChI Key: IOYVDSYGCLVUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

The synthesis of pyrrole derivatives is a well-studied area in organic chemistry. There are many methods available for the synthesis of pyrrole derivatives, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .


Molecular Structure Analysis

The molecular structure of “5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would be based on the pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The azidoethyl and ethyl groups are substituents on the pyrrole ring.


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. The azide group can participate in click reactions, a popular method for bioconjugation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would depend on its specific structure. Pyrrole itself is a colorless volatile liquid .

Scientific Research Applications

Electron Transport Layers in Solar Cells

A novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, similar in structure to the compound , has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells. The DPP moiety, due to its electron-deficient nature and planar structure, endows the material with high conductivity and electron mobility, which are crucial for efficient electron extraction and minimizing exciton recombination at the active layer/cathode interface, thereby enhancing the power conversion efficiency of the devices (Hu et al., 2015).

Synthesis of Isoxazoles

The 1,3-dipolar cycloaddition reactions involving compounds structurally similar to the one mentioned have been utilized for synthesizing pyrrolo[3,2-d]isoxazoles. This type of chemical transformation showcases the versatility of pyrrolo[3,4-c]pyrrole derivatives in constructing complex heterocyclic systems, which could have implications in developing materials with novel properties (Moroz et al., 2018).

Organic Optoelectronic Materials

Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized under mild conditions, demonstrating potential applications in the synthesis of novel organic optoelectronic materials. The optical properties of these derivatives have been investigated, revealing their potential as acid–base indicators and their increased water solubility, which could be advantageous in biological systems (Zhang et al., 2014).

Organic Thin Film Transistors

Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione derivatives have been used as building blocks for copolymers with a quaterthiophene unit, resulting in polymers that exhibited promising p-channel charge transport performance in organic thin film transistors. Such materials are critical for the advancement of flexible and wearable electronic devices (Guo et al., 2014).

Electrochemical Polymerisation

Research on electrochemical polymerization of DPP derivatives has shown the influence of substitution patterns on the optical and electronic properties of the resulting polymers. This area of study is crucial for developing advanced materials with tailored properties for specific applications, such as electrochromic devices or organic electronics (Zhang et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Pyrrole derivatives are found in many biologically active compounds and drugs, exhibiting a wide range of activities .

Future Directions

The future directions in the study of pyrrole derivatives could involve the synthesis of new compounds with potential biological activities, as well as the development of new synthetic methods .

properties

IUPAC Name

2-(2-azidoethyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-2-15-9(16)7-5-14(4-3-12-13-11)6-8(7)10(15)17/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYVDSYGCLVUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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